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molecular formula C8H14N4O3 B8449028 Ethyl 4-azido-3-hydroxypiperidine-1-carboxylate

Ethyl 4-azido-3-hydroxypiperidine-1-carboxylate

Cat. No. B8449028
M. Wt: 214.22 g/mol
InChI Key: BUBAUGPFPFBLQM-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

Ethyl 4-bromo-3-hydroxypiperidine-1-carboxylate (Preparation: Izamanishi, T. et al; 1982, Chem. Pharm. Bull., 30: 3617-3623) (5.1 g) was dissolved in anhydrous DMF (20 mL) under an argon atmosphere, followed by the addition of 18-crown-6 (0.27 g) and sodium azide (2.89 g). The reaction was heated at 90° C. for twenty-three hours, then stirred overnight, slowly cooling to room temperature. The reaction was then added to deionised water (150 mL) to quench it, saturated with solid sodium chloride, and extracted with EtOAc (2×200 mL). The combined EtOAc layers were washed with brine (100 mL), dried over anhydrous MgSO4 and concentrated in vacuo, yielding the title compound (4.3 g, 100%). MS (GC-EI)[(M-N2)+]: 186 for C8H14BrN4O3.
Name
Ethyl 4-bromo-3-hydroxypiperidine-1-carboxylate
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Three
Quantity
0.27 g
Type
catalyst
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH:3]1[OH:13].[N-:14]=[N+:15]=[N-:16].[Na+].O>CN(C=O)C.C1OCCOCCOCCOCCOCCOC1>[N:14]([CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH:3]1[OH:13])=[N+:15]=[N-:16] |f:1.2|

Inputs

Step One
Name
Ethyl 4-bromo-3-hydroxypiperidine-1-carboxylate
Quantity
5.1 g
Type
reactant
Smiles
BrC1C(CN(CC1)C(=O)OCC)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.89 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.27 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly cooling to room temperature
CUSTOM
Type
CUSTOM
Details
to quench it
EXTRACTION
Type
EXTRACTION
Details
saturated with solid sodium chloride, and extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined EtOAc layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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